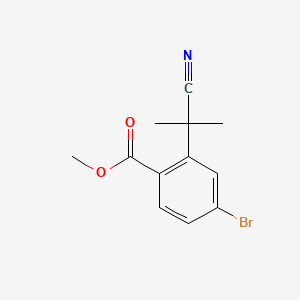

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate

Description

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is a substituted methyl benzoate featuring a bromine atom at the para position and a 1-cyano-1-methylethyl group at the ortho position of the aromatic ring.

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

methyl 4-bromo-2-(2-cyanopropan-2-yl)benzoate |

InChI |

InChI=1S/C12H12BrNO2/c1-12(2,7-14)10-6-8(13)4-5-9(10)11(15)16-3/h4-6H,1-3H3 |

InChI Key |

SVRQNJOKXUNIOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=C(C=CC(=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate typically involves multi-step organic reactions. One common method involves the bromination of methyl benzoate, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and potassium cyanide (KCN) for the cyano substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl ester group can be hydrolyzed to a carboxylic acid using strong acids or bases.

Common Reagents and Conditions

Bromination: FeBr3 as a catalyst.

Cyano Substitution: KCN in the presence of a suitable solvent.

Reduction: LiAlH4 in anhydrous ether.

Hydrolysis: Strong acids (HCl) or bases (NaOH).

Major Products

Substitution: Formation of various substituted benzoates.

Reduction: Conversion to amines.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include substituted methyl benzoates with varying substituents at the 2- and 4-positions. Below is a comparative analysis based on substituent effects, synthesis, and physicochemical properties:

Key Observations :

- Substituent Effects: Bromine and cyano groups increase electrophilicity and polarity compared to methyl or methoxy substituents. This makes the target compound more reactive in substitution reactions but less stable under acidic/basic conditions .

Physicochemical Properties

- Solubility: Methyl benzoate derivatives with polar substituents (e.g., -CN, -Br) exhibit lower solubility in non-polar solvents compared to alkyl-substituted analogues (e.g., methyl 2-methylbenzoate) . Ethyl acetate and methyl benzoate, used as polymer solvent analogues, show solvatochromic effects that may extend to the target compound in polymer matrices .

- Spectroscopy : The -CN group in the target compound would produce distinct IR stretches (~2250 cm⁻¹) and deshielded NMR signals for adjacent protons, differing from -OCH₃ or -Cl substituents .

Biological Activity

Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is an organic compound with the molecular formula and a molecular weight of 282.13 g/mol. This compound is characterized by the presence of bromine, cyano, and methylethyl functional groups, which contribute to its unique reactivity and potential biological activities.

Synthesis

The synthesis of this compound typically involves the esterification of 4-bromo-2-(1-cyano-1-methylethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid under reflux conditions. This method can be adapted for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The bromine atom can participate in electrophilic interactions, while the cyano group may engage in nucleophilic interactions. These interactions can modulate enzyme activity and receptor function, leading to various biological effects.

Research Findings

Research studies have explored the compound's potential in several areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The specific mechanisms are under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

- Anti-inflammatory Effects : In vitro studies have shown that this compound may inhibit the expression of inflammatory markers such as COX-2 and IL-8 in cultured macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Antimicrobial Properties : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, demonstrating its potential as a therapeutic agent against bacterial infections.

- Inflammation Model : In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that the compound may serve as a lead for developing anti-inflammatory drugs .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds.

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| Methyl 4-bromobenzoate | Br | Limited due to lack of cyano group |

| Methyl 4-cyanobenzoate | CN | Less versatile without bromine |

| Methyl 4-methylethylbenzoate | C3H7 | Lacks both Br and CN groups |

This compound stands out due to its combination of functional groups, enhancing its reactivity and biological activity compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.